molecular formula C8H14F3NO B6298790 [1-Methyl-4-(trifluoromethyl)-4-piperidyl]methanol CAS No. 2227206-66-6

[1-Methyl-4-(trifluoromethyl)-4-piperidyl]methanol

Cat. No.: B6298790
CAS No.: 2227206-66-6
M. Wt: 197.20 g/mol
InChI Key: QGPZWJILANXUDZ-UHFFFAOYSA-N
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Description

[1-Methyl-4-(trifluoromethyl)-4-piperidyl]methanol: is a chemical compound with the molecular formula C8H14F3NO It is characterized by the presence of a trifluoromethyl group attached to a piperidine ring, which is further substituted with a methyl group and a hydroxyl group

Biochemical Analysis

Biochemical Properties

[1-Methyl-4-(trifluoromethyl)-4-piperidyl]methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, depending on the specific enzyme and context.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to modulate the activity of G-protein coupled receptors (GPCRs), which play a pivotal role in cell signaling . Additionally, it can alter the expression of genes involved in metabolic pathways, thereby impacting cellular metabolism and energy production.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. For instance, it can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity . Furthermore, it has been shown to influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with alterations in cellular function, including changes in cell proliferation and apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal adverse effects, while higher doses can lead to toxicity and other adverse effects . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. Toxic effects at high doses include liver and kidney damage, as well as alterations in hematological parameters.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation and elimination from the body . The metabolic pathways of this compound include oxidation, reduction, and conjugation reactions, which lead to the formation of various metabolites. These metabolic processes can influence the overall pharmacokinetics and pharmacodynamics of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes through active and passive transport mechanisms . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also dependent on its affinity for various tissue-specific proteins and receptors.

Subcellular Localization

The subcellular localization of this compound is an important factor that determines its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The subcellular localization of this compound can also affect its interactions with other biomolecules and its overall biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-Methyl-4-(trifluoromethyl)-4-piperidyl]methanol typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Substitution with Methyl and Hydroxyl Groups: The final step involves the substitution of the piperidine ring with a methyl group and a hydroxyl group, which can be achieved through various organic reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions such as temperature, pressure, and reaction time.

    Purification Techniques: Techniques such as distillation, crystallization, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1-Methyl-4-(trifluoromethyl)-4-piperidyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming the corresponding piperidine derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products:

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Piperidine derivatives.

    Substitution Products: Various substituted piperidine compounds.

Scientific Research Applications

Chemistry:

    Organic Synthesis: [1-Methyl-4-(trifluoromethyl)-4-piperidyl]methanol is used as an intermediate in the synthesis of complex organic molecules.

Biology:

    Biochemical Studies: The compound is used to study the effects of trifluoromethyl groups on biological systems.

Medicine:

    Drug Development: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry:

    Material Science: The compound is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of [1-Methyl-4-(trifluoromethyl)-4-piperidyl]methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s lipophilicity and electronic properties, affecting its binding affinity to biological targets. The hydroxyl group can participate in hydrogen bonding, further modulating the compound’s activity.

Comparison with Similar Compounds

  • [1-Methyl-4-(trifluoromethyl)-4-piperidyl]amine
  • [1-Methyl-4-(trifluoromethyl)-4-piperidyl]acetate
  • [1-Methyl-4-(trifluoromethyl)-4-piperidyl]chloride

Uniqueness:

  • Trifluoromethyl Group: The presence of the trifluoromethyl group imparts unique electronic and steric properties, making [1-Methyl-4-(trifluoromethyl)-4-piperidyl]methanol distinct from other piperidine derivatives.
  • Hydroxyl Group: The hydroxyl group enhances the compound’s ability to form hydrogen bonds, influencing its reactivity and interactions with biological targets.

Properties

IUPAC Name

[1-methyl-4-(trifluoromethyl)piperidin-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14F3NO/c1-12-4-2-7(6-13,3-5-12)8(9,10)11/h13H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGPZWJILANXUDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)(CO)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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